N-3-oxo-tetradec-7(Z)-enoyl-L-homoserine lactone is a significant compound in the realm of bacterial communication, specifically within the context of quorum sensing. This molecule plays a crucial role in regulating various physiological processes in bacteria, including biofilm formation, virulence factor production, and antimicrobial activity. The compound is classified as an N-acyl homoserine lactone, which is a type of signaling molecule that facilitates intercellular communication among bacteria.
This compound is predominantly produced by Gram-negative bacteria. It has been identified in various species, including Pseudomonas aeruginosa and Vibrio fischeri, which are known for their roles in biofilm formation and pathogenicity. The synthesis of N-3-oxo-tetradec-7(Z)-enoyl-L-homoserine lactone is often associated with specific environmental conditions that trigger bacterial communication and collective behavior.
N-3-oxo-tetradec-7(Z)-enoyl-L-homoserine lactone belongs to the class of N-acyl homoserine lactones, which are characterized by their acyl chain length and functional groups. Its molecular formula is CHNO, with a molecular weight of 323.4 g/mol. This compound can be identified by its CAS number 482598-46-9.
The synthesis of N-3-oxo-tetradec-7(Z)-enoyl-L-homoserine lactone can be achieved through various chemical methods, typically involving the acylation of homoserine lactone derivatives. One common approach includes:
The synthesis often requires purification steps such as chromatography to isolate the desired product from byproducts and unreacted materials. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The compound's structural characteristics include:
N-3-oxo-tetradec-7(Z)-enoyl-L-homoserine lactone participates in several chemical reactions that are pivotal for its function as a signaling molecule:
The interactions with bacterial receptors involve conformational changes that trigger downstream signaling pathways affecting virulence and biofilm stability.
The mechanism of action for N-3-oxo-tetradec-7(Z)-enoyl-L-homoserine lactone is primarily through its role in quorum sensing:
Research indicates that this compound can also modulate host immune responses, enhancing bacterial survival during infections by suppressing inflammatory pathways.
N-3-oxo-tetradec-7(Z)-enoyl-L-homoserine lactone exhibits several notable physical properties:
Key chemical properties include:
N-3-oxo-tetradec-7(Z)-enoyl-L-homoserine lactone has several applications in scientific research:
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone (3-oxo-C14:1-Δ⁷cis-HSL) is a 14-carbon N-acyl homoserine lactone (AHL) featuring distinct structural motifs critical to its biological function. Its molecular formula is C₁₈H₂₉NO₄, with a molecular weight of 323.43 g/mol [3]. The acyl chain includes:
The systematic IUPAC name, (Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide, explicitly denotes the stereochemistry of both the unsaturated bond and the homoserine moiety [3]. This configuration facilitates specific molecular recognition by bacterial LuxR-type transcriptional regulators, as the cis double bond introduces a 30° bend in the acyl chain, optimizing hydrophobic interactions within receptor binding pockets [2].
Fatty Acid Chain: CCCCC-C= C-CCCCCC(=O)-[C=O]˅ (C7-C8 cis bond)Lactone Ring: -N-(S)-[O-C(=O)-CH₂-CH₂]
The compound’s functional groups govern its physical and chemical behavior, summarized below:
Table 1: Physicochemical Properties of 3-oxo-C14:1-Δ⁷cis-HSL
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 323.43 g/mol | Calculated from C₁₈H₂₉NO₄ [3] |
Boiling Point | 546.5 ± 50.0 °C (Predicted) | Estimated computational value [3] |
Density | 1.06 ± 0.1 g/cm³ (Predicted) | Computational prediction [3] |
pKa | 11.17 ± 0.46 (Predicted) | Reflects lactone ring enolizability [3] |
Solubility | DMF: 20 mg/mL; DMSO: 20 mg/mL | Organic solvent compatibility [3] [4] |
Storage Stability | -20°C, protected from light | Prevents hydrolysis/oxidation [3] |
The β-keto group enhances electrophilicity, making the compound prone to nucleophilic attack (e.g., via Claisen condensation or nucleophilic addition). The lactone ring is hydrolytically labile, especially under alkaline conditions, yielding the corresponding hydroxycarboxylic acid. The cis double bond is susceptible to oxidative degradation, necessitating inert atmosphere storage for long-term preservation [3] [4].
Biosynthesis:In Gram-negative bacteria, 3-oxo-C14:1-Δ⁷cis-HSL is synthesized intracellularly by LuxI-type synthases using S-adenosyl methionine (SAM) and acyl-acyl carrier protein (acyl-ACP) as substrates [5] [6]. The pathway involves:
Rhizosphere bacteria like Rhizobium sp. and pathogenic Citrobacter rodentium produce structural analogs, though the specific enzymes for 3-oxo-C14:1 synthesis remain genetically uncharacterized [5] [6].
Chemical Synthesis:Laboratory routes employ Schotten-Baumann acylation:
3-oxo-C14:1-Δ⁷cis-HSL exhibits unique bioactivities and structural attributes compared to prevalent AHLs:
Table 2: Bioactivity and Structural Comparison with Key AHLs
AHL Compound | Chain Length/Modification | Key Bioactivities | Host Detection Site |
---|---|---|---|
3-oxo-C14:1-Δ⁷cis-HSL | C14, 3-oxo, Δ⁷cis | Immune suppression, biofilm inhibition [2] | Mouse serum/liver [5] |
C4-HSL (from C. rodentium) | C4, unmodified | Virulence activation [5] | Mouse serum [5] |
3-oxo-C12-HSL | C12, 3-oxo | TRPV1 activation, immunomodulation [8] | Human cells [8] |
C14-HSL (saturated) | C14, unmodified | TRPV1/TRPA1 inactivity [8] | Not detected in mice [5] |
3-oxo-C14-HSL | C14, 3-oxo, saturated | Rhizobacterial defense induction [7] | Plant rhizosphere [7] |
Structural-Activity Relationships:
In host-microbe interactions, 3-oxo-C14:1-Δ⁷cis-HSL is detectable in mouse sera and liver, confirming trans-kingdom mobility absent in germ-free models [5]. Its immune suppressive activity contrasts with pro-inflammatory effects of 3-oxo-C12-HSL, highlighting chain-length-dependent immune modulation [2] [8].
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